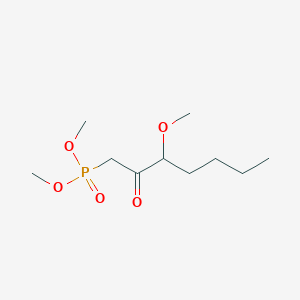
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate is an organic compound with the molecular formula C9H19O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a heptyl chain with a methoxy and oxo substituent. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of a heptyl ketone with dimethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl (3-methoxy-2-oxoheptyl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (hexanoylmethyl)phosphonate
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Uniqueness
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar phosphonates and can lead to different chemical and biological properties.
Properties
CAS No. |
61408-39-7 |
|---|---|
Molecular Formula |
C10H21O5P |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-methoxyheptan-2-one |
InChI |
InChI=1S/C10H21O5P/c1-5-6-7-10(13-2)9(11)8-16(12,14-3)15-4/h10H,5-8H2,1-4H3 |
InChI Key |
CKGAPNASZQDWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















